Cas no 1187168-02-0 (5-(2-Methylbenzoyl)-2-methylpyridine)

5-(2-Methylbenzoyl)-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(2-Methylbenzoyl)-2-methylpyridine
- (6-Methylpyridin-3-yl)(o-tolyl)methanone
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- Inchi: 1S/C14H13NO/c1-10-5-3-4-6-13(10)14(16)12-8-7-11(2)15-9-12/h3-9H,1-2H3
- InChI Key: JPWCYMZUASSVGS-UHFFFAOYSA-N
- SMILES: O=C(C1C=NC(C)=CC=1)C1C=CC=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- Topological Polar Surface Area: 30
5-(2-Methylbenzoyl)-2-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 203393-1g |
5-(2-Methylbenzoyl)-2-methylpyridine |
1187168-02-0 | 97% | 1g |
£554.00 | 2022-02-28 | |
Fluorochem | 203393-2g |
5-(2-Methylbenzoyl)-2-methylpyridine |
1187168-02-0 | 97% | 2g |
£837.00 | 2022-02-28 | |
Fluorochem | 203393-5g |
5-(2-Methylbenzoyl)-2-methylpyridine |
1187168-02-0 | 97% | 5g |
£1702.00 | 2022-02-28 |
5-(2-Methylbenzoyl)-2-methylpyridine Related Literature
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
Additional information on 5-(2-Methylbenzoyl)-2-methylpyridine
Introduction to 5-(2-Methylbenzoyl)-2-methylpyridine (CAS No. 1187168-02-0)
5-(2-Methylbenzoyl)-2-methylpyridine, identified by its CAS number 1187168-02-0, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a complex molecular structure, has garnered attention due to its potential applications in various scientific domains. The synthesis and exploration of such molecules are pivotal in advancing our understanding of biochemical interactions and developing novel therapeutic agents.
The molecular formula of 5-(2-Methylbenzoyl)-2-methylpyridine underscores its intricate composition, which includes a pyridine ring substituted with a methyl group at the 2-position and an acyl group derived from 2-methylbenzoic acid at the 5-position. This structural arrangement not only contributes to its unique chemical properties but also opens up diverse possibilities for its utilization in synthetic chemistry and drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating pyridine moieties. Pyridine derivatives are known for their broad spectrum of biological activities, making them valuable scaffolds for medicinal chemistry. Among these derivatives, 5-(2-Methylbenzoyl)-2-methylpyridine stands out due to its structural complexity and the potential for further functionalization.
One of the most compelling aspects of 5-(2-Methylbenzoyl)-2-methylpyridine is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors and activators targeting various biological pathways. For instance, studies have demonstrated its utility in creating potent ligands for G-protein coupled receptors (GPCRs), which are integral to numerous physiological processes.
The synthesis of 5-(2-Methylbenzoyl)-2-methylpyridine involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the acylation of 2-methylpyridine with 2-methylbenzoic acid derivatives under controlled conditions. This step requires careful optimization to ensure high yield and purity, which are crucial for subsequent applications.
Recent advancements in catalytic systems have further refined the synthesis of such compounds. Transition metal catalysts, in particular, have shown promise in facilitating selective reactions that would otherwise be challenging to achieve under conventional conditions. These innovations not only improve efficiency but also reduce the environmental impact of chemical synthesis.
The pharmacological profile of 5-(2-Methylbenzoyl)-2-methylpyridine has been extensively studied in various preclinical models. Preliminary findings suggest that it exhibits inhibitory activity against certain enzymes and receptors implicated in inflammatory and neurological disorders. This has spurred interest among researchers looking to develop new therapeutic strategies for these conditions.
In addition to its pharmacological potential, 5-(2-Methylbenzoyl)-2-methylpyridine has found applications in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). The ability to fine-tune its structure allows scientists to tailor its properties for specific applications, thereby expanding its utility beyond traditional pharmaceuticals.
The future prospects of 5-(2-Methylbenzoyl)-2-methylpyridine are vast and multifaceted. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to play an increasingly significant role in both academic and industrial settings. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in harnessing its full potential.
In conclusion, 5-(2-Methylbenzoyl)-2-methylpyridine (CAS No. 1187168-02-0) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structure, synthetic accessibility, and biological activity make it a valuable asset in the pursuit of new medicines and materials. As research progresses, we can anticipate further discoveries that will solidify its importance in the chemical and pharmaceutical landscapes.
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